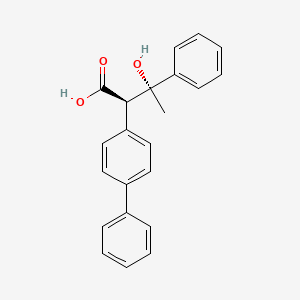
p-Chloro-phenoxyacetyl-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of p-Chloro-phenoxyacetyl-2-pyrrolidinone can be achieved through several synthetic routes. One common method involves the reaction of p-chlorophenoxyacetic acid with pyrrolidinone in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
p-Chloro-phenoxyacetyl-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of p-Chloro-phenoxyacetyl-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the growth of bacterial cells by interfering with essential cellular processes. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Comparación Con Compuestos Similares
p-Chloro-phenoxyacetyl-2-pyrrolidinone can be compared with other similar compounds, such as:
Phenoxyacetic acid derivatives: These compounds share the phenoxyacetic acid moiety and exhibit similar chemical reactivity.
Pyrrolidinone derivatives: Compounds like pyrrolidin-2-one and its substituted derivatives have similar structural features and biological activities.
The uniqueness of this compound lies in the specific combination of the chloro-substituted phenoxyacetyl group and the pyrrolidinone ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
113982-21-1 |
|---|---|
Fórmula molecular |
C12H12ClNO3 |
Peso molecular |
253.68 g/mol |
Nombre IUPAC |
1-[2-(4-chlorophenoxy)acetyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H12ClNO3/c13-9-3-5-10(6-4-9)17-8-12(16)14-7-1-2-11(14)15/h3-6H,1-2,7-8H2 |
Clave InChI |
AKBAKSSCWXYXFO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)C(=O)COC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


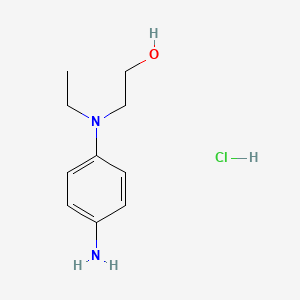
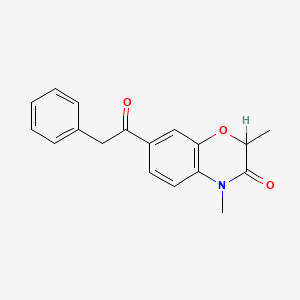
![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate](/img/structure/B12733107.png)
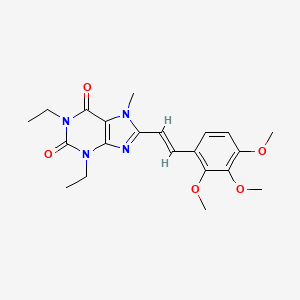
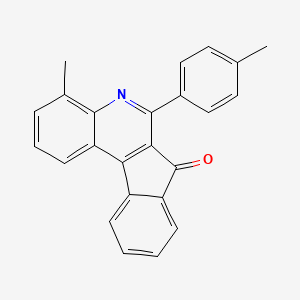
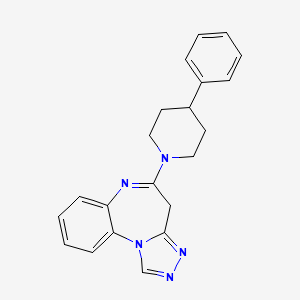


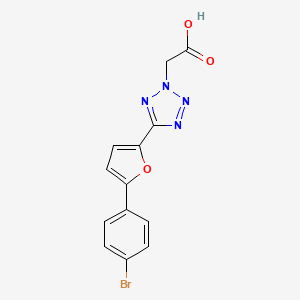
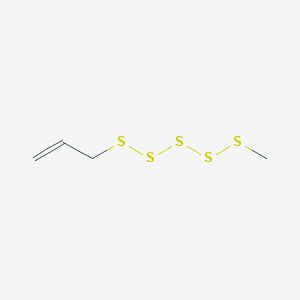
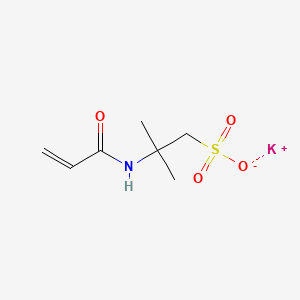
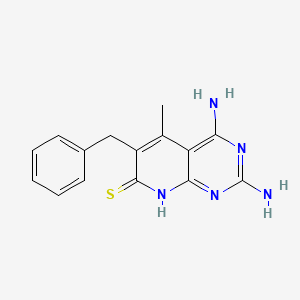
![1-[3-(diethylamino)propyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12733173.png)
